2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypyridine moiety, a trifluoromethyl-substituted pyridine, and a piperidine ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the individual components. The methoxypyridine and trifluoromethylpyridine can be synthesized through standard organic reactions such as nucleophilic substitution and electrophilic aromatic substitution. The piperidine ring is often introduced through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. Techniques such as continuous flow synthesis and high-throughput screening can be employed to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxypyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxypyridine moiety can yield N-oxides, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The methoxypyridine moiety can form hydrogen bonds with proteins, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. The piperidine ring can interact with various receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares some structural similarities with 2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine, particularly in its aromatic ring structure.
Uniqueness
What sets this compound apart is its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-27-16-6-5-14(11-23-16)18(26)25-9-7-13(8-10-25)12-28-17-4-2-3-15(24-17)19(20,21)22/h2-6,11,13H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYGZLUCABCZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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